(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate
Overview
Description
(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate, also known as 9-Fluorenylmethyl carbamate (FMC), is a small molecule of interest for its potential applications in the areas of synthetic organic chemistry, drug discovery, and materials science. FMC is a derivative of fluorenylmethylcarbamate, an important carbamate intermediate used in the synthesis of a wide range of compounds. It has been studied extensively due to its unique properties, such as its high solubility, low volatility, and low toxicity. FMC has been used as a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
Scientific Research Applications
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Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
- Field : Organic Chemistry
- Application Summary : tert-Butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process involves the reaction of aniline with tert-butyl carbamate in the presence of a palladium catalyst to produce N-Boc-protected anilines .
- Method of Application : The exact method of application or experimental procedures were not specified in the source .
- Results : The outcome of this process is the production of N-Boc-protected anilines .
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Synthesis of Tetrasubstituted Pyrroles
- Field : Organic Chemistry
- Application Summary : tert-Butyl carbamate was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
- Method of Application : The exact method of application or experimental procedures were not specified in the source .
- Results : The outcome of this process is the production of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
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Dipeptide Synthesis
- Field : Biochemistry
- Application Summary : tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis .
- Method of Application : The exact method of application or experimental procedures were not specified in the source .
- Results : The outcome of this process is the production of dipeptides in satisfactory yields .
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Biochemical Reagents
- Field : Biochemistry
- Application Summary : tert-Butyl carbamate is used as a biochemical reagent . It is often used in the synthesis of various organic compounds .
- Method of Application : The exact method of application or experimental procedures were not specified in the source .
- Results : The outcome of this process is the production of various organic compounds .
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Solubility Studies
- Field : Physical Chemistry
- Application Summary : tert-Butyl carbamate is soluble in methylene chloride, chloroform, and alcohols. It is slightly soluble in petroleum ether and water . This property can be useful in various chemical reactions and solubility studies .
- Method of Application : The exact method of application or experimental procedures were not specified in the source .
- Results : The outcome of this process is the determination of the solubility of tert-Butyl carbamate in various solvents .
-
Biochemical Reagents
- Field : Biochemistry
- Application Summary : tert-Butyl carbamate is used as a biochemical reagent . It is often used in the synthesis of various organic compounds .
- Method of Application : The exact method of application or experimental procedures were not specified in the source .
- Results : The outcome of this process is the production of various organic compounds .
-
Solubility Studies
- Field : Physical Chemistry
- Application Summary : tert-Butyl carbamate is soluble in methylene chloride, chloroform, and alcohols. It is slightly soluble in petroleum ether and water . This property can be useful in various chemical reactions and solubility studies .
- Method of Application : The exact method of application or experimental procedures were not specified in the source .
- Results : The outcome of this process is the determination of the solubility of tert-Butyl carbamate in various solvents .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,24H,12-14H2,1-3H3,(H,23,25)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEHAICNNOERSX-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427136 | |
Record name | (9H-Fluoren-9-yl)methyl [(2R)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate | |
CAS RN |
198561-87-4 | |
Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-(1,1-dimethylethoxy)-1-(hydroxymethyl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198561-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9H-Fluoren-9-yl)methyl [(2R)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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